5'-ヒドロキシフェニルカルベジロール

概要

説明

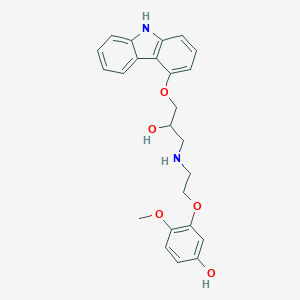

5’-Hydroxyphenyl Carvedilol is a metabolite of Carvedilol, a non-selective beta-adrenergic receptor antagonist used primarily for the treatment of hypertension and congestive heart failure. This compound is formed through the hydroxylation of Carvedilol, specifically at the 5’ position of the phenyl ring. It retains some of the pharmacological properties of its parent compound, contributing to its overall therapeutic effects.

科学的研究の応用

Pharmacokinetic Studies

5'-Hydroxyphenyl Carvedilol plays a crucial role in pharmacokinetic studies due to its ability to serve as a tracer for understanding the metabolism and distribution of carvedilol within the body.

- Research Findings : A study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing carvedilol and its metabolites, including 5'-Hydroxyphenyl Carvedilol, in human plasma. This method demonstrated high selectivity and accuracy, enabling researchers to assess pharmacokinetics effectively after administering carvedilol to healthy volunteers .

- Key Metrics :

Analytical Chemistry

In analytical chemistry, 5'-Hydroxyphenyl Carvedilol is utilized for the quantification and structural elucidation of carvedilol metabolites.

- Mass Spectrometry Applications : The compound is employed in mass spectrometry techniques to enhance the accuracy of metabolite identification and quantification in biological samples.

- Method Validation : The validated LC-MS/MS method outlined above demonstrates the compound's effectiveness in distinguishing between carvedilol and its metabolites, showcasing its analytical utility .

Biological Research

The biological effects of 5'-Hydroxyphenyl Carvedilol are under investigation to understand its mechanisms of action and therapeutic potential.

- Mechanism of Action : Similar to carvedilol, it functions as a non-selective beta-adrenergic antagonist, leading to reduced heart rate and myocardial contractility while also exhibiting antioxidant properties .

- Case Studies : Various studies have explored the compound's role in cardiovascular health, particularly its effects on heart failure and hypertension management .

Medical Research

5'-Hydroxyphenyl Carvedilol has implications in medical research focused on cardiovascular diseases.

- Therapeutic Effects : Research indicates that carvedilol improves ejection fraction and cardiac hemodynamics in patients with heart failure . The role of its metabolites, including 5'-Hydroxyphenyl Carvedilol, is crucial in understanding the full therapeutic profile of carvedilol.

- Clinical Guidelines : Clinical guidelines recommend monitoring patients on carvedilol therapy for optimal dosing and management of heart failure symptoms .

作用機序

Mode of Action

Carvedilol acts as an inverse agonist at the beta-1 and beta-2 adrenoceptors, and blocks alpha-1 adrenoceptors in the vasculature, causing vasodilation . The S(-) enantiomer of Carvedilol has a higher affinity for the cardiac beta-1 and beta-2 adrenoceptors, while the R(+) enantiomer primarily blocks alpha-1 adrenoceptors .

Biochemical Pathways

Carvedilol is metabolized by several cytochrome P450 enzymes, including CYP2D6, CYP2C9, and CYP1A2 . CYP2D6 is particularly important in the formation of 5’-Hydroxyphenyl Carvedilol . These enzymes catalyze the oxidation of Carvedilol, leading to the formation of various metabolites, including 5’-Hydroxyphenyl Carvedilol .

Pharmacokinetics

Carvedilol is extensively metabolized in the liver, primarily by CYP2D6, with only about 2% excreted unchanged . The metabolism of Carvedilol is subject to genetic polymorphism; CYP2D6 poor metabolizers have a 2- to 3-fold higher plasma concentration of the R(+) enantiomer and a 20% to 25% increase in the S(-) enantiomer compared to extensive metabolizers . The pharmacokinetics of Carvedilol and its metabolites can be influenced by factors such as age and liver disease .

Action Environment

The action of Carvedilol and its metabolites can be influenced by various environmental factors. For instance, the presence of the CYP2D6*10 allele, which is dominant in the Asian population, can affect the metabolism of Carvedilol . Additionally, factors such as diet, concomitant medications, and liver function can also influence the pharmacokinetics and pharmacodynamics of Carvedilol .

生化学分析

Biochemical Properties

5’-Hydroxyphenyl Carvedilol interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 (CYP) isoform CYP2D6 . The interaction with these enzymes facilitates its role in biochemical reactions, contributing to its therapeutic effects.

Cellular Effects

It is known that Carvedilol, the parent compound, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Carvedilol, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study has shown that Carvedilol and its metabolites, including 5’-Hydroxyphenyl Carvedilol, can be separated and determined from human urine samples using high-performance liquid chromatography .

Dosage Effects in Animal Models

Studies on Carvedilol have shown that it improves ventricular function and reduces myocyte apoptosis in animal models of heart failure .

Metabolic Pathways

5’-Hydroxyphenyl Carvedilol is involved in the metabolic pathways of Carvedilol. It is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6

Transport and Distribution

It is known that Carvedilol, the parent compound, is very lipophilic undergoing mainly biliary elimination by the liver .

Subcellular Localization

It is known that Carvedilol, the parent compound, is very lipophilic, suggesting that it may localize in lipid-rich areas of the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Hydroxyphenyl Carvedilol typically involves the hydroxylation of Carvedilol. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of cytochrome P450 enzymes, particularly CYP2D6, which catalyze the hydroxylation process. The reaction conditions often include a suitable solvent, such as methanol or acetonitrile, and may require the presence of cofactors like NADPH.

Industrial Production Methods: Industrial production of 5’-Hydroxyphenyl Carvedilol follows similar principles but on a larger scale. The process involves the use of bioreactors containing engineered microorganisms or isolated enzymes to facilitate the hydroxylation reaction. The reaction mixture is then subjected to purification steps, such as high-performance liquid chromatography, to isolate the desired product with high purity.

化学反応の分析

Types of Reactions: 5’-Hydroxyphenyl Carvedilol undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced back to its parent form, Carvedilol, under specific conditions.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Carvedilol.

Substitution: Ethers or esters of 5’-Hydroxyphenyl Carvedilol.

類似化合物との比較

4’-Hydroxyphenyl Carvedilol: Another hydroxylated metabolite of Carvedilol, which also exhibits beta-blocking activity.

O-Desmethyl Carvedilol: A metabolite formed through the demethylation of Carvedilol, with similar pharmacological properties.

Uniqueness: 5’-Hydroxyphenyl Carvedilol is unique due to its specific hydroxylation at the 5’ position, which influences its pharmacokinetic and pharmacodynamic properties. This specific modification can affect its binding affinity to beta-adrenergic receptors and its overall therapeutic efficacy.

生物活性

5'-Hydroxyphenyl carvedilol is a significant metabolite of carvedilol, a widely used non-selective beta-adrenergic antagonist primarily prescribed for heart failure and hypertension. This article explores the biological activity of 5'-hydroxyphenyl carvedilol, emphasizing its pharmacological properties, antioxidant capabilities, and clinical implications based on diverse research findings.

Overview of Carvedilol and Its Metabolites

Carvedilol functions by blocking beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and blood pressure. Its metabolic pathway involves several hydroxylated metabolites, including 5'-hydroxyphenyl carvedilol, which is formed through the action of cytochrome P450 enzymes (CYP2D6, CYP2C9, CYP3A4) on the parent compound .

Table 1: Key Metabolites of Carvedilol

| Metabolite | Formation Enzymes | Biological Activity |

|---|---|---|

| 5'-Hydroxyphenyl Carvedilol | CYP2D6, CYP2C9, CYP3A4 | Beta-adrenergic antagonism, antioxidant |

| 3-Hydroxycarvedilol | CYP2D6, CYP1A2 | Strong antioxidant properties |

| 4'-Hydroxyphenyl Carvedilol | CYP2D6, CYP1A1 | Moderate antioxidant activity |

| O-desmethylcarvedilol | CYP2D6, CYP1A2 | Minor biological activity |

Antioxidant Properties

Research indicates that 5'-hydroxyphenyl carvedilol exhibits significant antioxidant activity. A comparative study demonstrated that this metabolite effectively inhibits free radicals better than the parent drug carvedilol itself. The study utilized DPPH radical scavenging assays to measure the antioxidant capacity of various metabolites .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50) | Relative Activity |

|---|---|---|

| 3-Hydroxycarvedilol | Low (0.5 µM) | Highest |

| 5'-Hydroxyphenyl Carvedilol | Moderate (1.0 µM) | Intermediate |

| 4'-Hydroxyphenyl Carvedilol | High (2.0 µM) | Lowest |

| Carvedilol | Negligible | - |

The results suggest that while carvedilol has some antioxidant properties, the metabolites, particularly 5'-hydroxyphenyl carvedilol and 3-hydroxycarvedilol, are primarily responsible for its radical-scavenging effects.

The mechanism by which 5'-hydroxyphenyl carvedilol exerts its effects includes:

- Beta-Adrenergic Antagonism : It competes with catecholamines at beta-adrenergic receptors, reducing heart rate and myocardial contractility.

- Antioxidant Activity : The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative stress in cardiovascular tissues .

Clinical Implications

Clinical studies have highlighted the potential benefits of using carvedilol and its metabolites in managing heart failure and preventing arrhythmias. The antioxidant properties of 5'-hydroxyphenyl carvedilol may contribute to its therapeutic effects by reducing oxidative damage associated with chronic heart conditions .

Case Study: Heart Failure Management

In a randomized controlled trial involving patients with chronic heart failure, those treated with carvedilol showed significant improvements in left ventricular function compared to those receiving placebo. The study suggested that the benefits could be partly attributed to the enhanced antioxidant activity provided by metabolites like 5'-hydroxyphenyl carvedilol .

特性

IUPAC Name |

3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVZUBTCLBJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400388 | |

| Record name | 5'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142227-51-8 | |

| Record name | 5'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 5'-Hydroxyphenyl Carvedilol?

A1: 5'-Hydroxyphenyl Carvedilol (5'-HCAR) is a key metabolite of Carvedilol, a drug used to treat cardiovascular diseases. Understanding its pharmacokinetic properties is crucial as it contributes to the overall efficacy of Carvedilol therapy [, ].

Q2: How does the presence of Ketoconazole affect the formation of 5'-Hydroxyphenyl Carvedilol?

A2: Research shows that co-administration of Ketoconazole with Carvedilol can significantly reduce the maximum plasma concentration (Cmax) of 5'-HCAR by 45.0% []. This suggests that Ketoconazole inhibits the metabolic pathway responsible for converting Carvedilol to 5'-HCAR.

Q3: Are there reliable methods for measuring the levels of Carvedilol and its metabolites, including 5'-Hydroxyphenyl Carvedilol, in biological samples?

A3: Yes, several analytical techniques have been developed for this purpose. High-performance liquid chromatography coupled with fluorescent detection (HPLC-FL) and tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific methods used to separate and quantify Carvedilol, 5'-HCAR, and other metabolites in human urine samples []. Additionally, low-volume LC-MS/MS methods have been developed for the quantification of Carvedilol, 5'-HCAR, and other metabolites in whole blood and plasma samples []. These advancements allow for accurate pharmacokinetic investigations in various populations, including children.

Q4: Does Apatinib, an anti-cancer drug, influence the metabolism of Carvedilol and the formation of 5'-Hydroxyphenyl Carvedilol?

A4: Studies show that Apatinib can inhibit the formation of Carvedilol metabolites, including 5'-HCAR, both in human and rat liver microsomes []. This interaction could have implications for patients receiving both drugs concurrently, potentially altering the efficacy and safety profile of Carvedilol.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。